molecular formula C8H13ClFNO2 B2819707 Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride CAS No. 2375250-74-9

Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

Cat. No. B2819707
M. Wt: 209.65
InChI Key: CZNOIDYOHILKMT-QKVQOOBNSA-N
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Description

Molecular Structure Analysis

The molecular formula of a similar compound, “Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride (1:1)”, is C8H14ClNO3 . The average mass is 207.655 Da and the monoisotopic mass is 207.066223 Da .

Scientific Research Applications

Asymmetric Synthesis

Waldmann and Braun (1991) describe the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. These reactions involve chiral iminium ions with cyclopentadiene, highlighting a method for producing asymmetric cycloadducts with high diastereomeric excess, useful in developing chiral compounds for further pharmaceutical applications European Journal of Organic Chemistry.

Microwave-assisted Synthesis

Onogi, Higashibayashi, and Sakurai (2012) achieved the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through an unexpected stereoselective substitution reaction under microwave-assisted conditions. This showcases a rapid and efficient method for synthesizing complex bicyclic structures, which could be pivotal for the development of new pharmaceuticals Tetrahedron Letters.

Radioligand Development for PET Imaging

Gao et al. (2008) developed several isomers of 7-methyl-2-exo-[(18)F]fluoropyridinyl-5'-pyridinyl-7-azabicyclo[2.2.1]heptane as radioligands for PET imaging of nicotinic acetylcholine receptors. The study identified an isomer with optimal brain kinetics, suggesting its potential as a superior radioligand for mapping nAChRs in the human brain Journal of medicinal chemistry.

Antibacterial Agent Development

Remuzon et al. (1992) synthesized novel chiral 7-substituted naphthyridines with the aim of obtaining potent antibacterial agents. Among these, certain derivatives showed significant in vitro and in vivo activity against Gram-positive and Gram-negative bacteria. This research points to the compound's potential in developing new antibiotics with decreased pseudoallergic reactions Journal of medicinal chemistry.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO2.ClH/c1-12-8(11)6-4-2-5(9)7(6)10-3-4;/h4-7,10H,2-3H2,1H3;1H/t4-,5-,6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNOIDYOHILKMT-QKVQOOBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1NC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1NC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

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